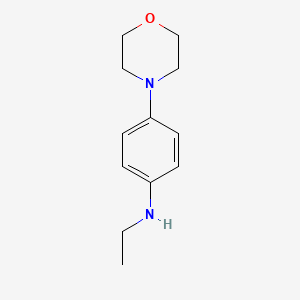

N-ethyl-4-(morpholin-4-yl)aniline

Description

BenchChem offers high-quality N-ethyl-4-(morpholin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-4-(morpholin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWSJOAAMEMSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-4-(morpholin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-4-(morpholin-4-yl)aniline is a substituted aniline derivative of increasing interest within pharmaceutical and medicinal chemistry. Its structural combination of a lipophilic ethylanilino group and a polar morpholine moiety imparts a unique balance of properties, making it a valuable scaffold in the design of novel therapeutic agents. The morpholine ring, a common feature in many approved drugs, is known to enhance aqueous solubility and metabolic stability, while the aniline core provides a versatile platform for further chemical modification. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development, influencing everything from formulation and bioavailability to its interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-ethyl-4-(morpholin-4-yl)aniline, offering a blend of available data and predictive insights. It is designed to equip researchers with the foundational knowledge required to confidently incorporate this molecule into their research endeavors.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of interpreting its chemical behavior and properties.

Caption: 2D structure of N-ethyl-4-(morpholin-4-yl)aniline.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-ethyl-4-(morpholin-4-yl)aniline |

| CAS Number | 182804-91-7 |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| Canonical SMILES | CCNC1=CC=C(C=C1)N2CCOCC2 |

Core Physicochemical Properties

The interplay of the structural features of N-ethyl-4-(morpholin-4-yl)aniline dictates its physicochemical profile. The data presented below is a combination of available experimental data for closely related analogs and computationally predicted values, which are essential in the absence of comprehensive experimental validation for this specific molecule.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Predicted: ~120-140 °C | Based on the melting point of 4-morpholinoaniline (132-135 °C) |

| Boiling Point | Predicted: >300 °C | Based on the boiling point of 4-morpholinoaniline (~310 °C) |

| Aqueous Solubility | Predicted: Moderately Soluble | The morpholine group is expected to enhance solubility. |

| logP (Octanol/Water) | Predicted: ~2.0 - 2.5 | Estimation based on structure |

| pKa (most basic) | Predicted: ~6.5 - 7.0 | Based on the predicted pKa of 4-morpholinoaniline (6.72±0.40) |

Expert Insights: The introduction of the N-ethyl group, as compared to the parent 4-morpholinoaniline, is expected to slightly increase lipophilicity (higher logP) and potentially lower the melting point due to a disruption in crystal packing. The morpholine nitrogen and the aniline nitrogen are both basic centers. The aniline nitrogen's basicity is significantly reduced due to the delocalization of its lone pair into the aromatic ring. Therefore, the morpholine nitrogen is anticipated to be the more basic site, which is reflected in the predicted pKa value.

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness and reproducibility of research, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Caption: Workflow for aqueous solubility determination via the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-ethyl-4-(morpholin-4-yl)aniline to a clear glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or agitator maintained at a constant temperature (e.g., 25 °C or 37 °C to mimic physiological conditions) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is best practice to centrifuge the sample and then take an aliquot of the clear supernatant, or to filter the supernatant through a syringe filter (e.g., 0.22 µm).

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same buffer.

-

Analyze both the standard solutions and the sample from the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the compound in the sample by interpolating its response on the calibration curve. This concentration represents the aqueous solubility.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Detailed Protocol:

-

Instrument Calibration:

-

Calibrate a pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).

-

-

Sample Preparation:

-

Accurately weigh a sample of N-ethyl-4-(morpholin-4-yl)aniline and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound's water solubility is low. The presence of a co-solvent will yield an apparent pKa (pKaapp), which can be extrapolated to aqueous conditions.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as KCl can be added.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Since N-ethyl-4-(morpholin-4-yl)aniline is a base, it will be titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Spectroscopic Profile of N-ethyl-4-(morpholin-4-yl)aniline: A Technical Guide

Introduction

N-ethyl-4-(morpholin-4-yl)aniline is a disubstituted aniline derivative featuring both an N-ethyl group and a morpholine moiety. As a complex diamine, this molecule holds potential as a building block in medicinal chemistry, materials science, and synthetic organic chemistry. Accurate and unambiguous structural confirmation is paramount for any research or development application. This technical guide provides a detailed analysis of the expected spectroscopic signature of N-ethyl-4-(morpholin-4-yl)aniline, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

This document is structured to provide not just raw data, but a causal explanation for the spectral features, grounded in the principles of chemical structure and spectroscopy. The predicted data herein is synthesized from established spectral libraries and data from closely related structural analogs, including N-ethylaniline and 4-morpholinoaniline, to offer a robust and reliable reference for researchers.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is essential for interpreting its spectroscopic data. The following diagram illustrates the atomic numbering scheme used throughout this guide for NMR assignments.

Caption: Molecular structure of N-ethyl-4-(morpholin-4-yl)aniline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-ethyl-4-(morpholin-4-yl)aniline, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the ethyl, morpholine, and aromatic protons, in addition to the amine proton. The para-disubstitution of the aromatic ring by two different nitrogen-containing groups, both of which are electron-donating, leads to a relatively simple and predictable pattern for the aromatic region.

Rationale Behind Signal Assignment:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The N-ethylamino and morpholino groups are both electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This causes an upfield shift compared to benzene (7.34 ppm). Due to the para-disubstitution, the protons on C2/C6 and C3/C5 are chemically equivalent, respectively, creating an AA'BB' spin system that often appears as two distinct doublets. Protons H-3/H-5, being ortho to the strongly donating morpholino group, are expected to be more shielded and appear further upfield than H-2/H-6.

-

Morpholine Protons (H-10, H-11 and H-9, H-12): The morpholine ring protons are expected to appear as two triplets. The protons on carbons adjacent to the oxygen (H-10, H-11) are deshielded and will appear downfield compared to those adjacent to the nitrogen (H-9, H-12).[1]

-

Ethyl Protons (H-7 and H-8): The N-ethyl group will present a classic quartet for the methylene protons (H-7) coupled to the three methyl protons, and a triplet for the methyl protons (H-8) coupled to the two methylene protons.[2]

-

Amine Proton (N1-H): The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet that may couple with the adjacent methylene protons (H-7).

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2, H-6 | 6.85 - 6.95 | Doublet | ~8.8 | 2H |

| H-3, H-5 | 6.60 - 6.70 | Doublet | ~8.8 | 2H |

| H-10, H-11 | 3.80 - 3.90 | Triplet | ~4.8 | 4H |

| H-7 (CH₂) | 3.05 - 3.15 | Quartet | ~7.1 | 2H |

| H-9, H-12 | 2.95 - 3.05 | Triplet | ~4.8 | 4H |

| N1-H | ~3.5 (variable) | Broad Singlet | - | 1H |

| H-8 (CH₃) | 1.20 - 1.30 | Triplet | ~7.1 | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, assuming free rotation around the C-N bonds.

Rationale Behind Signal Assignment:

-

Aromatic Carbons: The spectrum will show four signals for the aromatic carbons. C1 and C4, directly attached to nitrogen atoms (ipso-carbons), will be the most downfield in the aromatic region. The signals for C2/C6 and C3/C5 are shifted upfield due to the electron-donating effect of the nitrogen substituents.[3]

-

Morpholine Carbons: The two unique carbon environments in the morpholine ring will result in two signals. The carbons adjacent to the oxygen (C-10, C-11) are deshielded and appear downfield (~67 ppm) compared to the carbons adjacent to the nitrogen (C-9, C-12) (~50 ppm).[1]

-

Ethyl Carbons: The methylene carbon (C-7) will be downfield of the methyl carbon (C-8) due to its proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 148.0 - 149.0 |

| C-1 | 142.0 - 143.0 |

| C-2, C-6 | 118.0 - 119.0 |

| C-3, C-5 | 115.0 - 116.0 |

| C-10, C-11 | 66.5 - 67.5 |

| C-9, C-12 | 50.0 - 51.0 |

| C-7 (CH₂) | 38.0 - 39.0 |

| C-8 (CH₃) | 14.5 - 15.5 |

Caption: General workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-ethyl-4-(morpholin-4-yl)aniline will be characterized by absorptions corresponding to N-H, C-H, C=C, C-N, and C-O bonds.

Rationale Behind Peak Assignment:

-

N-H Stretch: A characteristic peak for the secondary amine N-H bond is expected in the 3350-3450 cm⁻¹ region.[4]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and morpholine groups will be observed just below 3000 cm⁻¹.[5]

-

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the benzene ring will produce one or more sharp peaks in the 1500-1620 cm⁻¹ region.

-

C-N Stretches: The aromatic C-N stretch is expected around 1300-1350 cm⁻¹, while the aliphatic C-N stretches (from both the ethyl and morpholine groups) will appear in the 1180-1280 cm⁻¹ range.

-

C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong, characteristic C-O-C stretching band, typically around 1115-1125 cm⁻¹.[5]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 - 3450 | Medium | N-H Stretch (Secondary Amine) |

| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2800 - 3000 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1600 - 1620 | Medium | C=C Aromatic Ring Stretch |

| 1510 - 1530 | Strong | C=C Aromatic Ring Stretch |

| 1300 - 1350 | Medium | Aromatic C-N Stretch |

| 1200 - 1280 | Medium | Aliphatic C-N Stretch |

| 1115 - 1125 | Strong | Asymmetric C-O-C Stretch (Ether) |

| 810 - 830 | Strong | p-Disubstituted Benzene C-H Bend |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Rationale Behind Fragmentation: The molecular ion (M⁺˙) is the ion of the intact molecule. For N-ethyl-4-(morpholin-4-yl)aniline, the exact mass is 206.1419 g/mol . The nominal mass is 206 g/mol . The fragmentation process involves the cleavage of the molecular ion into smaller, charged fragments.[6] Key fragmentation pathways are predictable based on bond strengths and the stability of the resulting fragments.

-

Molecular Ion Peak: The peak corresponding to the intact molecule is expected at m/z 206.

-

Alpha-Cleavage: Cleavage of the bond beta to the aromatic ring is common. Loss of a methyl radical (•CH₃) from the ethyl group leads to a fragment at m/z 191. This is a very favorable fragmentation for N-alkylanilines.[7]

-

Benzylic-type Cleavage: Cleavage of the bond between the morpholine nitrogen and the aromatic ring can occur.

-

Morpholine Ring Fragmentation: The morpholine ring itself can undergo fragmentation, often involving the loss of C₂H₄O (44 Da) or C₂H₅O (45 Da) fragments.[8] A characteristic fragment for N-substituted morpholines is often seen at m/z 57 or 86.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 206 | [M]⁺˙ | Molecular Ion |

| 191 | [M - CH₃]⁺ | Loss of methyl radical from ethyl group |

| 177 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 148 | [M - C₃H₆N]⁺ | Cleavage within morpholine ring |

| 120 | [M - C₄H₈NO]⁺ | Loss of morpholino radical |

| 106 | [M - C₄H₈NO - CH₂]⁺ | Subsequent fragmentation |

Caption: Predicted primary fragmentation pathways for N-ethyl-4-(morpholin-4-yl)aniline.

Experimental Protocols

To obtain high-quality data that aligns with the predictions in this guide, standardized experimental procedures are essential.

1. NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-ethyl-4-(morpholin-4-yl)aniline.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry Protocol (Electron Ionization - EI):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any potential impurities.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Conclusion

The spectroscopic profile of N-ethyl-4-(morpholin-4-yl)aniline is characterized by a unique combination of signals that definitively confirm its structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of the ethyl, morpholine, and p-disubstituted aromatic moieties. IR spectroscopy confirms the presence of key functional groups including the secondary amine, ether linkage, and aromatic ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide serves as a comprehensive reference for the characterization of this compound, ensuring scientific integrity and reproducibility in its application.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7670, N-Ethylaniline. Available at: [Link].

-

ResearchGate. ¹³C NMR spectrum of 4-morpholinoaniline. Available at: [Link].

-

SpectraBase. Benzylidene-(4-morpholino)aniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

mzCloud. N Ethylaniline. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75655, Benzenamine, 4-(4-morpholinyl)-. Available at: [Link].

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... Available at: [Link].

-

Zhang, L., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. Available at: [Link].

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.. Available at: [Link].

-

ResearchGate. ¹H NMR spectrum of 4-morpholinoaniline. Available at: [Link].

-

Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link].

-

NIST. Benzenamine, N-ethyl-. NIST Chemistry WebBook. Available at: [Link].

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available at: [Link].

-

Clark, J. (2000). mass spectra - fragmentation patterns. Chemguide. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Ethylaniline(103-69-5) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzenamine, N-ethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-ethyl-4-(morpholin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of N-ethyl-4-(morpholin-4-yl)aniline, a key intermediate in pharmaceutical and materials science. We will delve into the most scientifically sound and field-proven synthetic methodologies, focusing on the underlying chemical principles, detailed reaction protocols, and characterization of the final compound. This document is designed to be a practical resource for researchers at the bench, providing not just the "how" but also the "why" behind the experimental choices.

Introduction: The Significance of N-ethyl-4-(morpholin-4-yl)aniline

N-ethyl-4-(morpholin-4-yl)aniline and its derivatives are prevalent structural motifs in a variety of biologically active compounds. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the substituted aniline core provides a versatile scaffold for further chemical modifications. Understanding the efficient synthesis of this building block is therefore of considerable importance in the discovery and development of novel chemical entities.

Strategic Approach to Synthesis: Reductive Amination as the Method of Choice

The most direct and widely applicable method for the synthesis of N-ethyl-4-(morpholin-4-yl)aniline is the reductive amination of 4-morpholinoaniline with acetaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.[1]

Two primary protocols for this reductive amination will be discussed in detail:

-

Reductive Amination using Sodium Borohydride: A classic and cost-effective method.

-

Catalytic Transfer Hydrogenation: A milder alternative utilizing a palladium catalyst and a hydrogen donor.

Precursor Synthesis: Preparation of 4-Morpholinoaniline

The starting material, 4-morpholinoaniline, can be readily synthesized from 4-(4-nitrophenyl)morpholine via catalytic hydrogenation. This reaction proceeds with high efficiency and selectivity.

Experimental Protocol: Synthesis of 4-Morpholinoaniline [2]

-

Reaction Setup: In a hydrogenation vessel, suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL).

-

Catalyst Addition: Add 5% palladium on carbon (100 mg) and 1 mL of water.

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (50 psi) and stir vigorously for 1 hour.

-

Work-up and Purification: Upon reaction completion, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield 4-morpholinoaniline as a solid.

Core Synthesis: N-ethylation of 4-Morpholinoaniline

Protocol 1: Reductive Amination with Sodium Borohydride

This method is based on well-established procedures for the N-alkylation of anilines.[3] The reaction first involves the formation of an enamine-imine tautomeric mixture from 4-morpholinoaniline and acetaldehyde, which is then reduced by sodium borohydride.

Detailed Experimental Protocol:

-

Step 1: Imine Formation: In a round-bottom flask, dissolve 4-morpholinoaniline (e.g., 10 mmol) in a suitable solvent such as methanol or ethanol. At room temperature, add a slight excess of acetaldehyde (e.g., 12 mmol) dropwise while stirring. Allow the reaction to stir for 1 hour to facilitate the formation of the imine.

-

Step 2: Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (e.g., 15 mmol) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Step 3: Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Methanol and ethanol are good choices as they readily dissolve the reactants and the sodium borohydride.

-

Stoichiometry: A slight excess of acetaldehyde is used to drive the imine formation to completion. An excess of sodium borohydride ensures the complete reduction of the imine.

-

Temperature Control: The addition of sodium borohydride is performed at a low temperature to control the exothermicity of the reaction and to minimize side reactions.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers a milder alternative to borohydride-based reductions and avoids the need for cryogenic conditions. It utilizes a palladium catalyst and a hydrogen donor, such as ammonium formate, to effect the reduction.[4]

Detailed Experimental Protocol:

-

Reaction Setup: To a flask containing 10% Pd/C (e.g., 0.5 mol%) in a solvent mixture like aqueous 2-propanol, add a solution of ammonium formate (e.g., 5-10 equivalents) in water. Stir the mixture for a few minutes to activate the catalyst.

-

Reactant Addition: Add 4-morpholinoaniline (1 equivalent) and acetaldehyde (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure. Dilute the residue with dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: Pd/C is a highly efficient and reusable heterogeneous catalyst for hydrogenation. Ammonium formate serves as a convenient in situ source of hydrogen.

-

Solvent System: The aqueous alcohol mixture is effective in dissolving both the organic substrates and the ammonium formate.

-

Reaction Conditions: The reaction proceeds smoothly at room temperature, making it an energy-efficient and scalable process.

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: Catalytic Transfer Hydrogenation |

| Reducing Agent | Sodium Borohydride | Ammonium Formate (in situ H₂) |

| Catalyst | None | 10% Palladium on Carbon |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Key Advantages | Cost-effective, readily available reagents | Mild reaction conditions, avoids borohydride |

| Potential Downsides | Exothermic, requires careful temperature control | Cost of palladium catalyst |

Reaction Mechanisms and Workflow Visualization

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.

Diagram 1: Overall Synthetic Pathway

Caption: Step-by-step workflow for the reductive amination process.

Characterization of N-ethyl-4-(morpholin-4-yl)aniline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the morpholine protons. The integration of these signals will confirm the proton count of the molecule.

-

¹³C NMR: Will show the expected number of carbon signals corresponding to the unique carbon environments in the molecule. Data for similar N-substituted morpholines can serve as a reference. [5][6]

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. The expected molecular ion peak for N-ethyl-4-(morpholin-4-yl)aniline (C₁₂H₁₈N₂O) would be at m/z = 206.28. [7]Predicted fragmentation patterns can also be used for structural confirmation.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C stretching.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals for ethyl (CH₃ triplet, CH₂ quartet), aromatic protons, and morpholine protons (two distinct multiplets). |

| ¹³C NMR | Approximately 10-12 distinct carbon signals, depending on symmetry. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ≈ 206. |

| Molecular Weight | 206.28 g/mol [7] |

Conclusion and Future Perspectives

The synthesis of N-ethyl-4-(morpholin-4-yl)aniline is most effectively achieved through the reductive amination of 4-morpholinoaniline with acetaldehyde. Both the sodium borohydride and catalytic transfer hydrogenation methods are robust and high-yielding, with the choice of protocol depending on available resources and desired reaction conditions. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this important chemical intermediate, empowering researchers to confidently utilize it in their drug discovery and materials science endeavors.

References

-

PrepChem.com. Synthesis of N-ethylaniline. Available from: [Link]

-

Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available from: [Link]

-

ResearchGate. ¹H and¹³C NMR spectra of N-substituted morpholines. Available from: [Link]

- Google Patents. CN103145562B - N-ethyl aniline preparation method.

-

PubChem. N-[2-(morpholin-4-yl)ethyl]aniline. Available from: [Link]

-

Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link]

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available from: [Link]

-

National Institute of Standards and Technology. N-Ethylmorpholine. Available from: [Link]

-

PrepChem.com. Preparation of 4,4′-methylenedianiline. Available from: [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

-

PubChem. Benzenamine, 4-(4-morpholinyl)-. Available from: [Link]

-

ResearchGate. ¹³C NMR spectrum of 4-morpholinoaniline. Available from: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. Available from: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

-

PubChem. 4-(2-Morpholinoethyl)aniline. Available from: [Link]

-

ResearchGate. How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Available from: [Link]

-

National Institute of Standards and Technology. Morpholine, 4-nitroso-. Available from: [Link]

-

PubChem. 4-[1-(morpholin-4-yl)ethyl]aniline. Available from: [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 3. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to N-Ethyl-4-morpholinoaniline (CAS Number: 182804-91-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Ethyl-4-morpholinoaniline, identified by CAS number 182804-91-7, is a substituted aniline derivative incorporating a morpholine moiety. While specific detailed research on this particular compound is not extensively documented in publicly available literature, its structural components—the N-ethylaniline and morpholine groups—are present in a wide array of biologically active molecules. This guide aims to provide a comprehensive overview of the known chemical properties and safety data for N-Ethyl-4-morpholinoaniline, drawing from available data for the core compound and structurally related molecules. It will also explore potential research applications and methodologies based on the established pharmacology of morpholine-containing compounds.

Chemical Identity and Properties

Chemical Name: N-Ethyl-4-morpholinoaniline

CAS Number: 182804-91-7

Molecular Formula: C₁₂H₁₈N₂O[1]

Molecular Weight: 206.28 g/mol [1]

Chemical Structure:

Caption: Proposed synthesis of N-Ethyl-4-morpholinoaniline.

A general procedure for the synthesis of the precursor, 4-morpholinoaniline, involves the hydrogenation of 4-(4-nitrophenyl)morpholine. [2] Experimental Protocol: Synthesis of 4-Morpholinoaniline [2]

-

Suspend 4-(4-nitrophenyl)morpholine in methanol and a methanolic solution of ammonia.

-

Add a catalytic amount of 5% palladium on carbon and water.

-

Hydrogenate the mixture under pressure (e.g., 50 psi) for a specified time (e.g., 1 hour).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 4-morpholinoaniline.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Ethyl-4-morpholinoaniline is not publicly available. Therefore, a conservative approach to handling is imperative, treating the compound as potentially hazardous. The safety information for the closely related compound, 4-morpholinoaniline, provides valuable guidance.

GHS Hazard Classification (for 4-Morpholinoaniline): [3]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

Signal Word: Warning [3] Hazard Statements (for 4-Morpholinoaniline): [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements: [3]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE) Workflow:

Caption: Recommended PPE and handling workflow.

Potential Biological Activity and Research Applications

The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates with a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. [4][5]The N-ethylaniline moiety is also a common feature in pharmacologically active compounds.

Potential Areas of Investigation:

-

Anticancer Activity: Many morpholine-containing compounds exhibit potent anticancer properties. [5][6]N-Ethyl-4-morpholinoaniline could be screened against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Antimicrobial Activity: The morpholine scaffold is present in antibiotics such as linezolid. [7]N-Ethyl-4-morpholinoaniline could be evaluated for its activity against a panel of bacterial and fungal strains.

-

Kinase Inhibition: The aniline core is a common feature in many kinase inhibitors used in oncology. [6]The potential of N-Ethyl-4-morpholinoaniline to inhibit specific kinases involved in cell signaling pathways could be explored.

Hypothetical Signaling Pathway Interaction:

Given the prevalence of aniline derivatives as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This is a conceptual representation and requires experimental validation.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Analytical Methodologies

For the characterization and purity assessment of N-Ethyl-4-morpholinoaniline, standard analytical techniques would be employed.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR | Structure elucidation and confirmation | Chemical shifts, coupling constants, and integration confirming the N-ethyl and morpholinoaniline moieties. [8][9] |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Molecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions. [2][10] |

| HPLC | Purity assessment and quantification | A single major peak indicating the purity of the compound. Retention time can be used for quantification. |

| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H, C-N, C-O, and aromatic C-H bonds. [11] |

Conclusion

N-Ethyl-4-morpholinoaniline (CAS: 182804-91-7) is a compound with limited publicly available data. However, its structural relationship to well-studied pharmacophores suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and crucial safety considerations based on analogous compounds. Further research is warranted to fully elucidate the physicochemical properties, toxicological profile, and biological activity of this compound. The methodologies and potential research avenues outlined herein offer a starting point for scientists and drug development professionals interested in exploring the therapeutic potential of N-Ethyl-4-morpholinoaniline.

References

Sources

- 1. 182804-91-7|N-Ethyl-4-morpholinoaniline|BLD Pharm [bldpharm.com]

- 2. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. N-Ethylmorpholine [webbook.nist.gov]

- 11. N-Ethylmorpholine [webbook.nist.gov]

mechanism of action of morpholinoaniline derivatives in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Morpholinoaniline Derivatives

Introduction

The morpholinoaniline scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique combination of a morpholine ring, providing favorable physicochemical properties such as aqueous solubility, and an aniline group, a versatile pharmacophore for engaging with protein active sites, has made it a cornerstone in the design of targeted therapies. This is particularly evident in oncology, where morpholinoaniline derivatives have been successfully developed as potent and selective inhibitors of key signaling proteins that drive cancer progression. Notable examples include Bosutinib, a dual Src/Abl kinase inhibitor for chronic myelogenous leukemia, and Neratinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family for breast cancer.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the in vitro mechanisms of action of this important class of compounds. Moving beyond a simple recitation of facts, we will delve into the causality behind the experimental choices, present self-validating protocols for key assays, and synthesize the data to construct a cohesive understanding of how these molecules function at the molecular and cellular levels.

Chapter 1: The Primary Molecular Target: Protein Kinases

The rationale for targeting protein kinases in cancer is well-established. These enzymes regulate a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism. The aberrant activation of specific kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The morpholinoaniline scaffold is particularly adept at fitting into the ATP-binding pocket of many kinases, enabling the design of highly specific inhibitors.

Key Kinase Targets and Pathways

1. The PI3K/Akt/mTOR Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and growth. Its hyperactivation is one of the most frequent occurrences in human cancer. Morpholinoaniline derivatives have been extensively developed as potent inhibitors of this pathway, often showing high selectivity for specific PI3K isoforms like p110α.[2][3]

-

Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger.

-

Downstream Consequences: The blockade of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent lack of Akt phosphorylation leads to the deactivation of its downstream targets, including mTOR (mechanistic Target of Rapamycin), which ultimately suppresses protein synthesis, cell growth, and proliferation while promoting apoptosis.[4] Several studies have confirmed that treatment with these derivatives leads to a marked decrease in the phosphorylation of Akt, mTOR, and the mTOR substrate, S6 Kinase.[4][5]

Caption: PI3K/Akt/mTOR pathway with point of inhibition.

2. Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical drivers of tumor growth and angiogenesis, respectively. Dual inhibition of both receptors is a validated strategy to simultaneously block tumor cell proliferation and the blood supply that sustains it. The 4-anilinoquinazoline core, a close relative of the morpholinoaniline structure, is a classic pharmacophore for inhibiting these RTKs.[6][7]

-

Mechanism of Inhibition: Similar to PI3K inhibitors, these compounds compete with ATP at the kinase domain of the receptor. Some derivatives, like Neratinib, can form a covalent bond with a cysteine residue in the active site, leading to permanent, irreversible inhibition.[1] This prevents receptor autophosphorylation upon ligand binding, thereby blocking the initiation of downstream signaling cascades like the MAPK and PI3K/Akt pathways.[1]

Core Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a homogenous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated product is detected using a system that generates a fluorescent signal, which is inversely proportional to the kinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Serially dilute the morpholinoaniline derivative in DMSO, followed by a further dilution in kinase buffer to the desired test concentrations (e.g., from 100 µM to 1 nM).

-

Prepare a solution of the purified kinase enzyme and the specific peptide substrate in kinase buffer.

-

Prepare an ATP solution in kinase buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific enzyme.

-

Prepare the detection reagent according to the manufacturer's instructions (e.g., HTRF or LanthaScreen™ kits).[4]

-

-

Assay Procedure:

-

In a 384-well microplate, add 5 µL of the diluted compound solution. For controls, add 5 µL of buffer with DMSO (0% inhibition) and 5 µL of a known potent inhibitor (100% inhibition).

-

Add 5 µL of the kinase/substrate mixture to all wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction and initiate detection by adding 20 µL of the detection reagent.

-

Incubate for 60 minutes at room temperature to allow the detection signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Read the plate on a compatible microplate reader (e.g., a time-resolved fluorescence reader).

-

Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Chapter 2: Cellular Consequences of Target Engagement

Inhibiting a key molecular target like a protein kinase triggers a cascade of events within the cancer cell. The ultimate goal of this inhibition is to halt proliferation and induce cell death. This chapter explores the primary cellular phenotypes observed following treatment with morpholinoaniline derivatives and the standard methods used to quantify them.

Induction of Cell Death: Apoptosis and Necrosis

Causality: By blocking pro-survival signals emanating from pathways like PI3K/Akt, morpholinoaniline derivatives tip the cellular balance towards programmed cell death, or apoptosis. This is a controlled, energy-dependent process designed to eliminate damaged cells without inducing an inflammatory response.

The primary mechanism often involves the intrinsic (or mitochondrial) pathway of apoptosis.[8] Inhibition of survival kinases can lead to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2). This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates a cascade of executioner caspases (like caspase-3), which dismantle the cell in an orderly fashion. While apoptosis is the desired outcome, at high concentrations, some compounds may induce necrosis, a more chaotic form of cell death that can result from severe cellular stress.[1]

Core Experimental Protocol: Annexin V/PI Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. During early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HepG2, MCF-7) in 6-well plates at a density that avoids confluence at the end of the experiment.[1]

-

Allow cells to adhere overnight.

-

Treat cells with the morpholinoaniline derivative at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24, 48, or 72 hours).[1] Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Adherent cells can be detached using trypsin-free dissociation buffer.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Excite the FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Collect data for at least 10,000 events per sample.

-

Data Interpretation: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis):

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).

-

-

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Cell Cycle Arrest

Causality: In addition to inducing death, kinase inhibitors can halt the cell division cycle. The progression through the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs). By inhibiting CDKs directly, or by inhibiting upstream pathways (like PI3K/Akt) that regulate the expression of cyclins and CDK inhibitors, morpholinoaniline derivatives can cause cells to accumulate at specific checkpoints. A common observation is an arrest in the G0/G1 phase, which prevents the cell from entering the S phase (DNA synthesis), effectively blocking proliferation.[1][9]

Core Experimental Protocol: Propidium Iodide Staining for Cell Cycle

Principle: This method uses the stoichiometric binding of Propidium Iodide (PI) to DNA to measure the DNA content of each cell in a population.[10][11] Cells in the G0 or G1 phase have a normal (2N) amount of DNA. Cells in the S phase are actively replicating their DNA and thus have a DNA content between 2N and 4N. Cells in the G2 or M (mitosis) phase have a doubled (4N) amount of DNA.

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with the compound as described in the apoptosis protocol. The cell density should be carefully controlled to prevent contact inhibition, which can itself cause G1 arrest.

-

-

Fixation:

-

Harvest cells (including floating cells) and wash once with PBS.

-

Resuspend the cell pellet in a small volume of PBS (~0.5 mL).

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the membrane and preserves the cellular structure.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for weeks).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS to remove residual ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial as PI also binds to double-stranded RNA, which would otherwise interfere with the DNA content measurement.[10]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N peaks.[10]

-

Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude doublets, which are clumps of two or more cells that can be mistaken for single cells with higher DNA content.[11]

-

Data Interpretation: Generate a histogram of DNA content (fluorescence intensity). The first major peak represents the G0/G1 population (2N), the second peak represents the G2/M population (4N), and the region between them represents the S phase population. Specialized software (e.g., ModFit LT™, FlowJo™) can be used to deconvolute the histogram and calculate the percentage of cells in each phase.

-

Caption: Workflow for cell cycle analysis via PI staining.

Chapter 3: Target Validation in a Cellular Context

Demonstrating that a compound inhibits a purified enzyme (Chapter 1) and causes a desired cellular phenotype (Chapter 2) is essential. However, to build a robust mechanistic argument, it is critical to link these two observations. The definitive step is to show that the compound engages and inhibits its intended target within the cell, leading to the expected downstream signaling changes.

Core Experimental Protocol: Western Blotting for Pathway Analysis

Principle: Western blotting (or immunoblotting) is a technique used to detect specific proteins in a complex mixture, such as a cell lysate. It can be used to measure changes in the total amount of a protein or, crucially for kinase inhibitor studies, to measure changes in its phosphorylation state using phospho-specific antibodies.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the morpholinoaniline derivative for a short period (e.g., 1-4 hours) to observe acute signaling changes.

-

Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of proteins.

-

Scrape the cells, collect the lysate, and clarify it by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., anti-phospho-Akt Ser473, anti-total-Akt).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate that reacts with the HRP enzyme to produce light.

-

Capture the light signal using a digital imager or X-ray film.

-

Analyze the band intensities. A decrease in the signal from a phospho-specific antibody in treated samples, relative to the total protein and a loading control (e.g., β-actin, GAPDH), confirms on-target activity.

-

Caption: General workflow for Western Blotting analysis.

Data Synthesis and Interpretation

A robust understanding of a compound's mechanism of action is built by integrating data from multiple orthogonal assays. The table below synthesizes representative data for morpholinoaniline derivatives from the literature, illustrating the connection between molecular target inhibition and cellular potency.

| Compound Class/Example | Molecular Target | Kinase IC50 | Cellular IC50 | Cell Line | Reference |

| Thieno[3,2-d]pyrimidine (15e) | PI3K p110α | 2.0 nM | 0.58 µM | A375 Melanoma | [2] |

| 2-morpholino-4-anilinoquinoline (3d) | Not specified | Not specified | 8.5 µM | HepG2 | [1] |

| 2-morpholino-4-anilinoquinoline (3c) | Not specified | Not specified | 11.42 µM | HepG2 | [1] |

| ZSTK474 Analog (6a) | PI3Kα | 9.9 nM | Not specified | Not specified | [5] |

| 3-fluoro-4-morpholinoaniline (NAM-5) | Not specified | Not specified | 1.81 µM | MCF-7 | [12] |

Interpretation: A potent kinase inhibitor (e.g., compound 15e with a 2.0 nM IC50) is expected to inhibit cell proliferation at a higher, yet still potent, concentration (0.58 µM). The difference between enzymatic and cellular IC50 values is expected, as the compound must cross the cell membrane, avoid efflux pumps, and engage its target in a complex intracellular environment. By combining these data with results from apoptosis, cell cycle, and Western blot assays, a powerful, evidence-based narrative of the compound's mechanism of action can be constructed. For instance, demonstrating that a compound with a low nanomolar IC50 against PI3Kα also inhibits Akt phosphorylation in cells at a similar concentration range, induces G1 arrest, and triggers apoptosis provides a comprehensive and validated model of its function.

Conclusion

The in vitro mechanism of action for the morpholinoaniline class of compounds is predominantly centered on the inhibition of key protein kinases that are critical for cancer cell survival and proliferation. The primary targets frequently belong to the PI3K/Akt/mTOR and receptor tyrosine kinase families. Inhibition of these targets disrupts pro-survival signaling, leading to two major, measurable cellular consequences: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. A multi-faceted experimental approach, integrating biochemical kinase assays with cellular assays for viability, apoptosis, and cell cycle analysis, and validated by target engagement studies like Western blotting, is essential for fully elucidating this mechanism. The continued exploration of this versatile scaffold promises to yield new generations of targeted therapies with improved efficacy and specificity.

References

-

Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized.... [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Semantic Scholar. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

-

Talbot, L. J., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. [Link]

-

Majerova, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [Link]

-

More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. CSIR-NCL Library, Pune. [Link]

-

Al-Ostath, R. A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Rusin, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

-

Xu, S., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

-

Montazeri, H., et al. (2021). A novel quinoline derivative induces apoptosis via the intrinsic pathway in MCF-7 breast cancer cells. National Institutes of Health. [Link]

-

Patil, S. A., et al. (2021). A REVIEW ON NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research. [Link]

-

UW Comprehensive Cancer Center. (2017). Cell Cycle Analysis. [Link]

-

Shaik, A. B., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. [Link]

-

Agilent Technologies. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 12. library.ncl.res.in [library.ncl.res.in]

An In-Depth Technical Guide to the Potential Biological Targets of N-ethyl-4-(morpholin-4-yl)aniline

Abstract

N-ethyl-4-(morpholin-4-yl)aniline is a synthetic organic compound belonging to the morpholinoaniline class of molecules. While direct biological data on this specific molecule is limited, its structural motifs are present in a wide array of pharmacologically active agents, suggesting a rich potential for biological activity. The morpholine ring is a common feature in approved drugs, enhancing solubility and metabolic stability, while the aniline core is a versatile scaffold for interacting with various protein targets. This guide provides a comprehensive analysis of the potential biological targets of N-ethyl-4-(morpholin-4-yl)aniline, drawing upon evidence from structurally related compounds. We will delve into the scientific rationale for investigating its effects on key cellular players, including protein kinases and pathways central to oncology, as well as its potential as an antimicrobial agent. This document is intended to serve as a technical resource, providing not only theoretical grounding but also detailed, field-proven experimental protocols to empower researchers to validate these potential targets.

Introduction: The Therapeutic Potential of the Morpholinoaniline Scaffold

The morpholinoaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. The morpholine heterocycle is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic resistance. The aniline moiety provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to achieve specific biological activities.

Derivatives of the parent compound, 4-morpholinoaniline, have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] For instance, the well-known antibiotic Linezolid and the anticoagulant Rivaroxaban contain a morpholine ring, highlighting the scaffold's compatibility with diverse biological targets. This precedent strongly suggests that N-ethyl-4-(morpholin-4-yl)aniline is a promising candidate for drug discovery efforts. This guide will systematically explore the most probable biological targets for this compound and provide the experimental frameworks necessary for their validation.

Potential Target Class 1: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

Subclass: Phosphoinositide 3-Kinases (PI3Ks)

Scientific Rationale: Several studies have identified 4-morpholino derivatives as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[2] Specifically, derivatives of 4-morpholino-2-phenylquinazolines have shown strong inhibitory activity against the p110α isoform of PI3K.[2] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. Therefore, the inhibition of PI3K presents a compelling therapeutic strategy. Given the structural similarity, it is highly plausible that N-ethyl-4-(morpholin-4-yl)aniline could also exhibit inhibitory activity against PI3K isoforms.

Signaling Pathway Visualization:

Caption: PI3K/AKT Signaling Pathway and Potential Inhibition.

Experimental Protocol: In Vitro PI3Kα (p110α/p85α) Kinase Assay

This protocol outlines a luminescent-based assay to determine the inhibitory activity of N-ethyl-4-(morpholin-4-yl)aniline against the p110α isoform of PI3K.[3][4]

Materials:

-

Recombinant human PI3Kα (p110α/p85α) enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

N-ethyl-4-(morpholin-4-yl)aniline (dissolved in DMSO)

-

Wortmannin or other known PI3K inhibitor (positive control)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and lipid substrate according to the manufacturer's instructions. Prepare serial dilutions of N-ethyl-4-(morpholin-4-yl)aniline and the positive control inhibitor in DMSO.

-

Assay Setup: In a 384-well plate, add the following to each well:

-

0.5 µL of test compound dilution or vehicle (DMSO).

-

4 µL of a mixture containing the PI3Kα enzyme and lipid substrate in kinase assay buffer.

-

-

Initiate Reaction: Add 0.5 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

-

Signal Measurement: Incubate at room temperature for 30 minutes, then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Potential Target Class 2: Cellular Pathways in Oncology

The morpholinoaniline scaffold is frequently associated with anticancer properties.[5] Studies on related compounds have shown effects on cell viability, apoptosis, and cell cycle progression.

Scientific Rationale: Novel 3-fluoro-4-morpholinoaniline derivatives have demonstrated significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and induced apoptosis-mediated cell death. Similarly, 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against the HepG2 liver cancer cell line, causing G0/G1 cell cycle arrest.[5] These findings provide a strong basis for investigating N-ethyl-4-(morpholin-4-yl)aniline as a potential anticancer agent.

Experimental Workflow Visualization:

Caption: Workflow for Anticancer Activity Screening.

Cell Viability Assessment

Experimental Protocol: MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

N-ethyl-4-(morpholin-4-yl)aniline (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of N-ethyl-4-(morpholin-4-yl)aniline for 24, 48, or 72 hours. Include a vehicle control (DMSO).[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Apoptosis Detection

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and control cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment, including both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.[2]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Cell Cycle Analysis

Experimental Protocol: Propidium Iodide Staining This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][9]

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after treatment.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS, then add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[5][10]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[5]

-

Staining: Resuspend the cell pellet in 500 µL of propidium iodide staining solution with RNase A.[5]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

-

Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[11]

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Target Class 3: Microbial Targets

The enamine structural motif, present in N-ethyl-4-(morpholin-4-yl)aniline, and the morpholine ring itself are found in compounds with antimicrobial activity.[1][12]